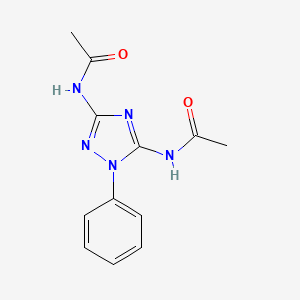

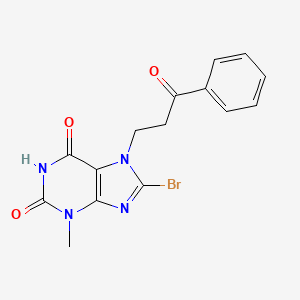

N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide and related compounds involves complex chemical reactions. A study by Lee et al. (2001) on N-hydroxybenzenecarboximidic acid derivatives, which are closely related to N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide, highlighted a synthetic route that generates nitroxyl (HNO) through a series of acylation and hydrolysis reactions (Lee, Shoeman, Goon, & Nagasawa, 2001).

Molecular Structure Analysis

Research into the molecular structure of related benzoyloxy compounds, such as the study by Weissflog et al. (1996), provides insights into the structural characteristics. This particular study detailed the crystal and molecular structure of a benzoyloxybenzoic acid derivative, offering a foundation for understanding the structural aspects of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Chemical Reactions and Properties

The reactivity and potential for generating nitroxyl (HNO) from related compounds, as demonstrated by Lee et al. (2001), indicate the chemical reactivity of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide. This includes its ability to undergo disproportionation reactions following ester hydrolysis (Lee et al., 2001).

Physical Properties Analysis

While specific studies on the physical properties of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide are not directly cited, related research on benzoyloxybenzoic acids and their derivatives offers insight into their physical state, melting points, and solubility. The research by Weissflog et al. (1996) on mesogenic benzoic acids with large branches provides context for the physical properties one might expect from similar compounds (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, can be inferred from studies on similar compounds. The research by Lee et al. (2001) on the generation of HNO from N-hydroxybenzenecarboximidic acid derivatives underlines the complex chemical behavior and potential for various chemical reactions (Lee et al., 2001).

科学的研究の応用

Electrochemical Oxidation Applications : Research by Rabaaoui et al. (2013) explored the electrochemical oxidation of nitrobenzene, highlighting its potential in degrading biorefractory pollutants. This suggests that N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide may have applications in environmental remediation processes, particularly in the treatment of water contaminated with similar compounds.

Enhanced Electrochemical Determination : Kubendhiran et al. (2017) discussed the use of nitrobenzene in the manufacturing of various products, emphasizing its toxicity and environmental impact. Their research on green reduction methods for detecting nitro aromatic compounds indicates potential applications of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide in environmental monitoring and analytical chemistry. The study can be found here.

Insight into Biochemical Interactions : The study by Alakoskela and Kinnunen (2001) on Nitro-2,1,3-benzoxadiazol-4-yl groups suggests possible biochemical applications for N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide. This research may inform the development of fluorescent probes or other biochemical tools. Details of this study are available here.

Nitration and Hydroxylation Studies : Vione et al. (2004) investigated the nitration and hydroxylation of benzene, providing insight into chemical reactions that might be relevant to the study and application of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide in synthetic chemistry. The paper can be found here.

Electrochemical Degradation in Wastewater Treatment : Liu et al. (2022) explored the electrochemical degradation of nitrobenzene in wastewater, which might provide context for the degradation or transformation of N'-(benzoyloxy)-N-benzyl-3-nitrobenzenecarboximidamide in similar settings. Their research is available here.

特性

IUPAC Name |

[[N-benzyl-C-(3-nitrophenyl)carbonimidoyl]amino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-21(17-10-5-2-6-11-17)28-23-20(22-15-16-8-3-1-4-9-16)18-12-7-13-19(14-18)24(26)27/h1-14H,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICPIVWTHTZJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])NOC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[N-benzyl-C-(3-nitrophenyl)carbonimidoyl]amino] benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)